
Alcool 3-bromo-5-fluoro-α-(trifluorométhyl)benzylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Bromo-5-fluoro-alpha-(trifluoromethyl)benzyl Alcohol” is a chemical compound with a molecular formula of C8H4BrF3O . It is a derivative of benzaldehyde, which is characterized by a bromine atom at the 3rd position and a trifluoromethyl group at the 5th position .
Synthesis Analysis
The synthesis of this compound could involve the use of 3-(Trifluoromethyl)benzyl bromide . This compound has been used in the preparation of flocoumafen . The synthesis could also involve amination reactions with benzoic acid derivatives .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a bromine atom at the 3rd position and a trifluoromethyl group at the 5th position . The molecular weight is 253.016 Da and the monoisotopic mass is 251.939758 Da .
Chemical Reactions Analysis
The chemical reactions involving this compound could include free radical bromination, nucleophilic substitution, and oxidation . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a refractive index of n20/D 1.5240 (lit.) and a boiling point of 217-218 °C (lit.) . The density of the compound is 1.565 g/mL at 25 °C (lit.) .
Applications De Recherche Scientifique
Utilisations dans les médicaments approuvés par la FDA
Le groupe trifluorométhyle, présent dans l’« Alcool 3-bromo-5-fluoro-α-(trifluorométhyl)benzylique », est une caractéristique courante de nombreux médicaments approuvés par la FDA . Ce groupe s’est avéré présenter de nombreuses activités pharmacologiques . Par exemple, le groupe trifluorométhyle est un élément clé dans la synthèse du médicament alpelisib .
Rôle dans la synthèse organique
“this compound” et des composés similaires ont été utilisés avec succès dans l’activation de la liaison C–F dans un groupe CF3 . Cela comprend la substitution de type SN2’ anionique, la substitution de type SN1’ cationique, la substitution ipso et la fonctionnalisation défluorinante avec des métaux de transition ou des catalyseurs photoredox .
Préparation de composés fluorés complexes
Les dérivés α-trifluorométhylstyrène, qui peuvent être synthétisés à partir de l’« this compound », sont des intermédiaires de synthèse polyvalents pour la préparation de composés fluorés plus complexes . Ces composés ont suscité beaucoup d’attention de la part de la communauté de la chimie organique .
Applications antimicrobiennes
Bien que n’étant pas directement liés à l’« this compound », il convient de noter que des composés similaires, tels que la 4-bromo-2-fluoro-5-(trifluorométhyl)aniline, ont démontré des effets antimicrobiens . Cela suggère des applications antimicrobiennes potentielles pour l’« this compound » également.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(3-bromo-5-fluorophenyl)-2,2,2-trifluoroethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13/h1-3,7,14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRPGOFDEZKCHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-Methyl-1-pyrazin-2-yl-N-[[3-(trifluoromethyl)phenyl]methyl]azetidin-3-amine](/img/structure/B2460889.png)
![3-[(4-Bromophenyl)sulfonyl]-5-[4-(2,5-dimethylphenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2460891.png)
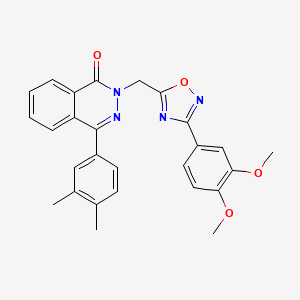
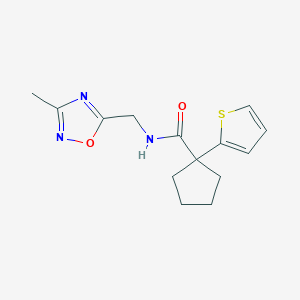

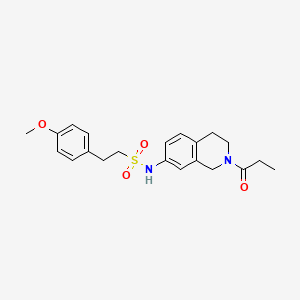
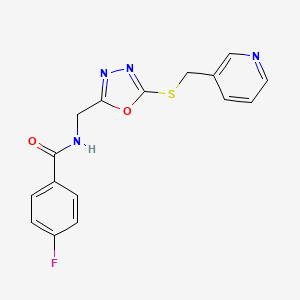
![2-chloro-7-(2,5-dimethoxyphenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2460901.png)
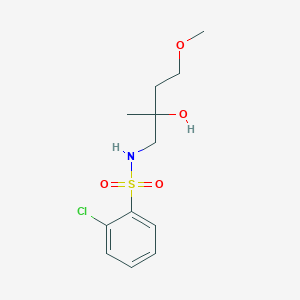
![1-(2-Chlorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide](/img/structure/B2460903.png)

![1-[(6-bromonaphthalen-2-yl)oxy]-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol](/img/structure/B2460907.png)
![8-(4-Methoxyphenyl)-1-methyl-7-phenyl-3-(2-piperidylethyl)-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/no-structure.png)
